molecular formula C13H12ClN B2954453 2-(4-Chlorophenyl)-4-methylaniline CAS No. 1179975-75-7

2-(4-Chlorophenyl)-4-methylaniline

Cat. No. B2954453
CAS RN: 1179975-75-7
M. Wt: 217.7
InChI Key: AMGLOVUWWOQNGV-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, agriculture, or industry .


Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Fluorescence Sensing

One notable application of derivatives related to 2-(4-Chlorophenyl)-4-methylaniline is in the development of fluorescent sensors for bioactive molecules. For instance, the second-generation fluorescent sensor ZP4 from the Zinpyr family was synthesized for Zn(2+) detection. ZP4 exhibits excitation and emission wavelengths in the visible range, a dissociation constant (K(d)) for Zn(2+) of less than 1 nM, and high quantum yields, making it suitable for biological applications (Burdette, Frederickson, Bu, & Lippard, 2003).

Organic Synthesis Methodologies

The chemical reactivity of 2-(4-Chlorophenyl)-4-methylaniline and its derivatives has been explored in the oxidative dearomatization of phenols and anilines. This process involves regioselective dearomatization into cyclohexa-2,4-dienone derivatives and ortho-quinol imines, showcasing its utility in synthetic chemistry for creating complex organic structures (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Interaction Mechanisms in Materials Science

The compound has also been analyzed for its vibrational spectroscopic properties, providing insights into its molecular structure and interaction mechanisms. Studies involving Fourier transform infrared (FT-IR) and FT-Raman spectroscopy, along with quantum mechanical calculations, have been conducted to understand the vibrational modes and molecular geometry of similar compounds. This research aids in interpreting the molecular structure and predicting the behavior of such compounds in various applications (Arjunan & Mohan, 2008).

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and safety precautions that need to be taken while handling it .

Future Directions

This involves potential areas of research involving the compound. It could include developing new synthesis methods, finding new applications, or studying its effects on different biological systems .

properties

IUPAC Name

2-(4-chlorophenyl)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c1-9-2-7-13(15)12(8-9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGLOVUWWOQNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-bromo-4-methylaniline and 4-chlorobenzene boronic acid were combined to form 2-(4-chlorophenyl)-4-methylaniline,
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